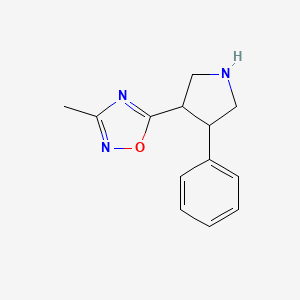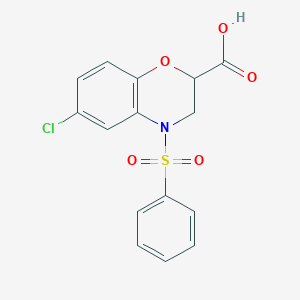![molecular formula C17H22FN3O3 B1473074 Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate CAS No. 2098117-40-7](/img/structure/B1473074.png)
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives It features a tert-butyl ester group, a fluorinated benzoisoxazole moiety, and a piperazine ring
Applications De Recherche Scientifique
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been found to possess a wide spectrum of biological activities and therapeutic potential . .
Mode of Action
It is known that many isoxazoles possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc
Biochemical Pathways
It is known that many isoxazoles possess different types of biological activity, which suggests that they may affect a variety of biochemical pathways .
Result of Action
It is known that many isoxazoles possess different types of biological activity, which suggests that they may have a variety of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways and cellular processes. Additionally, the fluorinated benzoisoxazole moiety allows for specific binding interactions with proteins, enhancing the compound’s selectivity and potency in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of transcription factors, leading to changes in gene expression profiles. It also affects metabolic pathways by interacting with enzymes involved in cellular respiration and energy production, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its fluorinated benzoisoxazole moiety. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include alterations in organ function, changes in behavior, and potential damage to tissues. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the citric acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of energy within cells, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport mechanisms of the compound is essential for optimizing its use in biochemical and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, and protein synthesis. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the benzoisoxazole moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-acetylenic γ-hydroxyaldehyde and hydroxylamine.
Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide under mild conditions.
Attachment of the piperazine ring: This step involves the reaction of the benzoisoxazole intermediate with piperazine in the presence of a base such as potassium carbonate.
Formation of the tert-butyl ester: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.
Substitution: Sodium hydride, lithium diisopropylamide (LDA), and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a similar piperazine and tert-butyl ester structure but with a different aromatic moiety.
Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: Another related compound with a different fluorinated aromatic group.
Uniqueness
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is unique due to its specific combination of a fluorinated benzoisoxazole moiety and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
IUPAC Name |
tert-butyl 4-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJHZHPZQHQRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)
![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)
![Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1473001.png)

![3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473004.png)
![8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B1473005.png)
![(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473006.png)


![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid](/img/structure/B1473012.png)
